REACTION_CXSMILES
|
S1C=CC(CC[O:8][C:9](=[O:25])[CH2:10][CH2:11][C:12]([C:23]#[N:24])([S:14][C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[S:16])[CH3:13])=C1.N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O.C(SSC(=S)C1C=CC=CC=1)(=S)C1C=CC=CC=1>C(OCC)(=O)C>[C:23]([C:12]([S:14][C:15](=[S:16])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([CH3:13])[CH2:11][CH2:10][C:9]([OH:25])=[O:8])#[N:24]
|
Name
|
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CCOC(CCC(C)(SC(=S)C1=CC=CC=C1)C#N)=O
|
Name
|
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
|
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)SSC(C1=CC=CC=C1)=S
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours under nitrogen
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCC(=O)O)(C)SC(C1=CC=CC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |